molecular formula C14H19NO2 B11180122 1-(4-Methoxybenzoyl)-3-methylpiperidine

1-(4-Methoxybenzoyl)-3-methylpiperidine

Cat. No.: B11180122
M. Wt: 233.31 g/mol
InChI Key: KNMLGRITKHIXLO-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzoyl)-3-methylpiperidine is an organic compound that belongs to the class of piperidine derivatives It features a piperidine ring substituted with a 4-methoxybenzoyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxybenzoyl)-3-methylpiperidine typically involves the reaction of 4-methoxybenzoyl chloride with 3-methylpiperidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxybenzoyl)-3-methylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products Formed:

    Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.

    Reduction: Formation of 4-methoxybenzyl alcohol or 4-methoxybenzylamine.

    Substitution: Formation of 4-iodo-1-(4-methoxybenzoyl)-3-methylpiperidine.

Scientific Research Applications

1-(4-Methoxybenzoyl)-3-methylpiperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzoyl)-3-methylpiperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing the enzyme from catalyzing its substrate. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    1-(4-Methoxybenzoyl)-3,5-dimethylpiperidine: Similar structure but with an additional methyl group on the piperidine ring.

    1-(4-Methoxybenzoyl)-4-methylpiperidine: Similar structure but with the methyl group on the fourth position of the piperidine ring.

    1-(4-Methoxybenzoyl)-3-ethylpiperidine: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness: 1-(4-Methoxybenzoyl)-3-methylpiperidine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the 4-methoxybenzoyl group imparts distinct electronic and steric properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

(4-methoxyphenyl)-(3-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C14H19NO2/c1-11-4-3-9-15(10-11)14(16)12-5-7-13(17-2)8-6-12/h5-8,11H,3-4,9-10H2,1-2H3

InChI Key

KNMLGRITKHIXLO-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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